molecular formula C3H2ClNS B170628 3-Chloroisothiazole CAS No. 14217-66-4

3-Chloroisothiazole

Cat. No. B170628
CAS RN: 14217-66-4
M. Wt: 119.57 g/mol
InChI Key: NDSJUDPCTYRQFX-UHFFFAOYSA-N
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Description

3-Chloroisothiazole is a chemical compound with the molecular formula C3H2ClNS and a molecular weight of 119.57 .


Synthesis Analysis

The synthesis of 3-Chloroisothiazole derivatives has been reported in several studies . For instance, a reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of AgF, Pd(Ph3P)2Cl2, and Ph3P in MeCN at approximately 82 °C led to a complete consumption of the starting isothiazole and isolation of the desired product .


Molecular Structure Analysis

The molecular structure of 3-Chloroisothiazole derivatives has been studied . For example, the crystal structure of a 3-Chloroisothiazole derivative was reported, with the compound forming colorless plates .


Chemical Reactions Analysis

3-Chloroisothiazole can participate in various chemical reactions. For instance, it can undergo CH arylation to produce arylisothiazole products . Additionally, it can react with 1-iodo-4-methylbenzene to produce 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile .

Scientific Research Applications

Neuroprotective Potential

  • Neuroprotection in Stroke : Chlormethiazole, a thiazole derivative, has shown potential in animal models for preventing the effects of stroke. However, clinical trials have had limited success, highlighting discrepancies between animal and human studies. This suggests the need for further research to bridge this gap (Wilby & Hutchinson, 2006).

Antitumor Activity

  • Benzothiazoles in Cancer Treatment : Benzothiazoles, including 3-Chloroisothiazole derivatives, have shown significant antitumor activity against various cancer cell lines. The mechanism, though not fully understood, is suspected to involve cellular uptake and biotransformation (Chua et al., 1999).
  • Novel Cancer Treatments : Research into spiroindolinones with a 5-chlorobenzothiazole moiety has demonstrated significant growth inhibition in certain cancer cell lines, indicating a potential new avenue for cancer treatment (Ermut et al., 2014).

Antimicrobial and Antifungal Properties

  • Fungicidal Activity : Isothiazole–thiazole derivatives have shown promising fungicidal activity and the ability to induce systemic acquired resistance in plants, suggesting their potential as novel fungicides (Wu et al., 2018).
  • Antimicrobial Action : Research on pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives has shown notable antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Pharmacological and Chemical Investigations

  • Chemical Synthesis and Optimization : Studies on the synthesis and optimization of benzothiazole derivatives have led to the discovery of molecules with potent enzyme and cell activity, which could be beneficial for developing new drugs (D'angelo et al., 2011).
  • Molecular Docking and Evaluation : The synthesis and evaluation of various benzothiazole-based compounds have been explored, with applications in understanding molecular interactions and potential drug development (Kukreja et al., 2016).

properties

IUPAC Name

3-chloro-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSJUDPCTYRQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500367
Record name 3-Chloro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisothiazole

CAS RN

14217-66-4
Record name 3-Chloro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1,2-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
IC Christoforou, PA Koutentis - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… Conversion of the hydroxyisothiazole 12 back into the 3-chloroisothiazole 8 was however, achieved after 72 h at 150 C in a sealed tube (Scheme 3). 3-Hydroxy-4,5-diphenylisothiazole…
Number of citations: 26 pubs.rsc.org
IC Christoforou, PA Koutentis - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
… Treatment of 3-chloroisothiazole 3 with stoichiometric or excess benzylamine in a variety of solvents (PhMe, PhCl, DCM, THF, DMF, EtOH) gave only a trace of the 3-benzylamino-5-…
Number of citations: 35 pubs.rsc.org
K Emayan, RF English, PA Koutentis… - Journal of the Chemical …, 1997 - pubs.rsc.org
… The trace of 3-chloroisothiazole 20 isolated suggested that chloride ion could … To a stirred solution of 3-chloroisothiazole-4,5- … 3-Chloroisothiazole-4,5-dicarbonitrile 20 (see Table 1) …
Number of citations: 52 pubs.rsc.org
IC Christoforou - 2008 - gnosis.library.ucy.ac.cy
… 5,5'-Bi(3-chloroisothiazole-4carbonitrile) 228 is prepared via Pd catalysed Ullmann type coupling from 3-chloro-5iodoisothiazole-4-carbonitrile 204. A variety of 3-substituted …
Number of citations: 0 gnosis.library.ucy.ac.cy
AV Kletskov, NA Bumagin, FI Zubkov, DG Grudinin… - …, 2020 - thieme-connect.com
… 3-chloroisothiazole (9) should be mentioned. The 3,3′-disulfanyldipropanoic acid diamide 10 can be cyclized to give 3-chloroisothiazole … 5Preparation of 3-chloroisothiazole from the 3,…
Number of citations: 56 www.thieme-connect.com
HA Ioannidou, PA Koutentis - Tetrahedron, 2009 - Elsevier
… The data collected, suggested that the conversion of 5-amino-3-chloroisothiazole-4-carbo-nitrile 30 into 3,5-diaminopyrazole-4-carbonitrile 48 at ambient temperatures probably does …
Number of citations: 42 www.sciencedirect.com
J Rokach, P Hamel, Y Girard… - The Journal of Organic …, 1979 - ACS Publications
The preparations of N-monosubstituted 3-isothiazole and 3-(l, 2, 5-thiadiazol) amines and the corresponding 2-substituted compounds are described. A general method for the …
Number of citations: 11 pubs.acs.org
HA Ioannidou, PA Koutentis - Tetrahedron, 2011 - Elsevier
… to 3-chloroisothiazole-4-carbonitrile 4 by either Sandmeyer hydrodeamination of 5-amino-3-chloroisothiazole-4… 5-bromo or 5-iodo substituted 3-chloroisothiazole-4-carbonitriles 8 and 9. …
Number of citations: 9 www.sciencedirect.com
HA Ioannidou, PA Koutentis - Organic Letters, 2011 - ACS Publications
… The analogous phenylation and oxidative dimerization of 3-chloroisothiazole-4-carbonitrile (1b) gave 3-chloro-5-phenylisothiazole-4-carbonitrile (4) and 3,3′-dichloro-5,5′-…
Number of citations: 32 pubs.acs.org
NV Voskoboev, AI Gerasyuto, SG Zlotin - Russian chemical bulletin, 2002 - Springer
… benzylthio group to give 5 benzylthio 4 carbamoyl 3 chloroisothiazole (2). Com pound 2 was oxidized into 5 benzylsulfonyl 4 carbam oyl 3 chloroisothiazole (3), which was converted to …
Number of citations: 2 link.springer.com

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